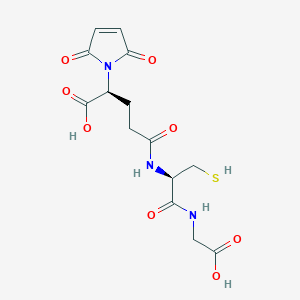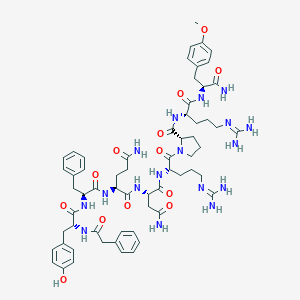![molecular formula C15H14IN3O2S B238342 N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B238342.png)
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide, also known as IPAM, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. IPAM is a small molecule that can be synthesized in the laboratory and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide involves its interaction with PTPs. N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide binds to the active site of PTPs and inhibits their activity, leading to altered cellular signaling pathways. The selectivity of N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide for certain PTPs makes it a valuable tool for studying their function in specific cellular processes.
Biochemical and Physiological Effects:
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide has been found to exhibit various biochemical and physiological effects. In addition to its role as a PTP inhibitor, N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties and to be a potent antioxidant. These properties make N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide a promising candidate for the development of new drugs for the treatment of cancer and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide in lab experiments is its selectivity for certain PTPs. This allows for the specific study of their function in cellular signaling pathways. Additionally, N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide is a small molecule that can be easily synthesized in the laboratory, making it readily available for research purposes. However, one limitation of using N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide in lab experiments is its potential toxicity. Further studies are needed to determine the safe and effective dosage of N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide for use in research.
Direcciones Futuras
For research include further studies on the role of PTPs in cellular signaling pathways and the development of new drugs for the treatment of cancer and inflammatory diseases based on the properties of N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide. Additionally, research on the safety and efficacy of N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide in human subjects is needed to determine its potential as a therapeutic agent.
Métodos De Síntesis
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide can be synthesized in the laboratory by reacting 5-iodo-2-pyridinecarboxylic acid with thionyl chloride to form 5-iodo-2-pyridinecarbonyl chloride. The resulting compound is then reacted with 3-methylphenol in the presence of a base to form N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide. The synthesis of N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide has been optimized to produce high yields and purity, making it a suitable compound for research purposes.
Aplicaciones Científicas De Investigación
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide has been found to exhibit various scientific research applications. One of the most significant applications is its use as a tool compound for studying the role of protein tyrosine phosphatases (PTPs) in cellular signaling pathways. PTPs are enzymes that play a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis. N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide has been shown to selectively inhibit certain PTPs, making it a valuable tool for studying their function.
Propiedades
Nombre del producto |
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide |
|---|---|
Fórmula molecular |
C15H14IN3O2S |
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H14IN3O2S/c1-10-3-2-4-12(7-10)21-9-14(20)19-15(22)18-13-6-5-11(16)8-17-13/h2-8H,9H2,1H3,(H2,17,18,19,20,22) |
Clave InChI |
SIKKBWGLBBBXMG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC(=S)NC2=NC=C(C=C2)I |
SMILES canónico |
CC1=CC(=CC=C1)OCC(=O)NC(=S)NC2=NC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)

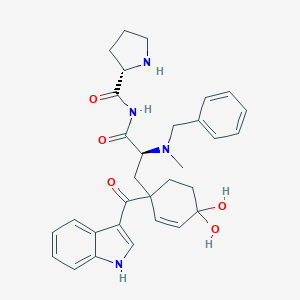


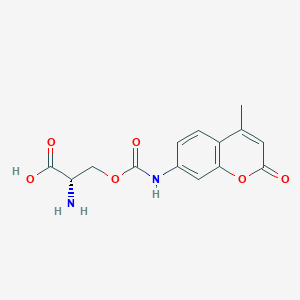
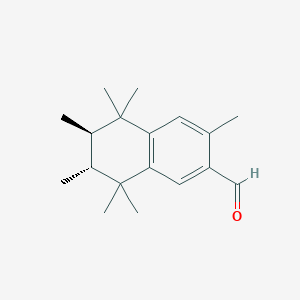

![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)
